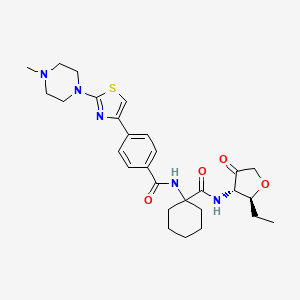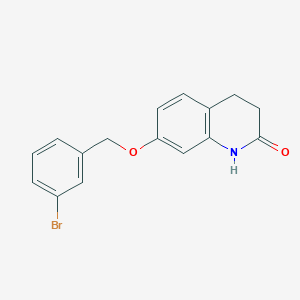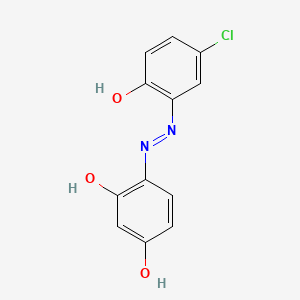![molecular formula C14H22O3 B14748607 Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol CAS No. 1489-92-5](/img/structure/B14748607.png)
Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol: is a complex organic compound characterized by its unique structure, which includes multiple fused rings and an epoxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the fused ring system, followed by the introduction of the epoxide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The epoxide group in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the epoxide group under mild conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions involving epoxides. It can serve as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mecanismo De Acción
The mechanism of action of Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol involves its interaction with specific molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparación Con Compuestos Similares
Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol: shares structural similarities with other epoxide-containing compounds, such as and .
Uniqueness: What sets this compound apart is its specific ring structure and the presence of multiple fused rings, which confer unique chemical and physical properties. These features make it a versatile compound for various applications, from synthetic chemistry to biological research.
Propiedades
Número CAS |
1489-92-5 |
|---|---|
Fórmula molecular |
C14H22O3 |
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
10,16-dioxatetracyclo[7.6.1.01,11.04,9]hexadecan-11-ol |
InChI |
InChI=1S/C14H22O3/c15-14-9-4-3-7-12(14)10-6-11-5-1-2-8-13(11,16-12)17-14/h11,15H,1-10H2 |
Clave InChI |
UMKPCRWEPQJTQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC23C(C1)CCC4(O2)CCCCC4(O3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


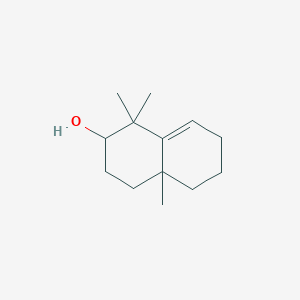

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
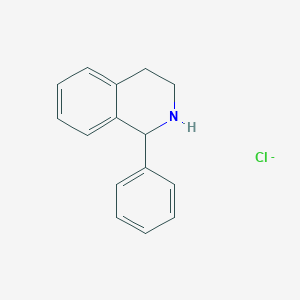

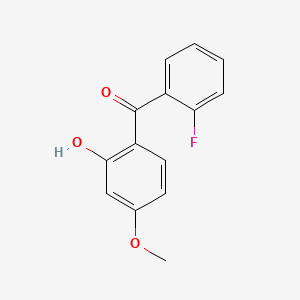
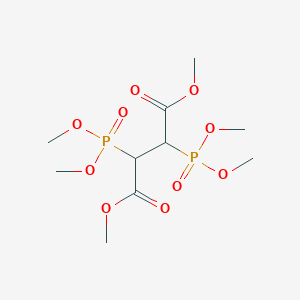

![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
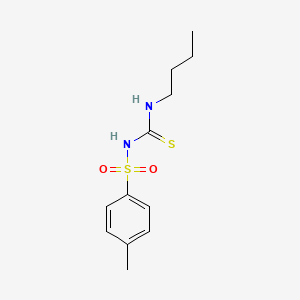
![4-[(4,4,5,5,6,6,6-Heptafluoro-2-nitrohexan-3-yl)amino]benzoic acid](/img/structure/B14748591.png)
